[1,2,4]Triazolo[1,5-a]pyridine, 5-methyl-2-phenyl-
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Overview
Description
5-Methyl-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often found in medicinal and pharmaceutical chemistry. The structure of 5-Methyl-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine includes a triazole ring fused to a pyridine ring, with a methyl group at the 5-position and a phenyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 1,2,4-triazolo[1,5-a]pyridines involves a microwave-mediated, catalyst-free reaction. This method uses enaminonitriles and benzohydrazides, undergoing a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation . This eco-friendly method results in good-to-excellent yields and demonstrates a broad substrate scope and good functional group tolerance.
Another method involves the reaction between azinium-N-imines and nitriles via a [3+2] cycloaddition reaction in the presence of copper acetate . This mechanochemical method is efficient and provides high yields of the desired product.
Industrial Production Methods
Industrial production methods for 1,2,4-triazolo[1,5-a]pyridines typically involve scalable reactions that can be performed under mild conditions. The microwave-mediated method mentioned above is particularly suitable for industrial applications due to its efficiency and eco-friendliness.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions can occur at various positions on the triazole or pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve standard laboratory techniques such as refluxing, stirring, and heating.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazolopyridines.
Scientific Research Applications
5-Methyl-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of 5-Methyl-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with various molecular targets and pathways. For example, as a JAK1 and JAK2 inhibitor, it interferes with the Janus kinase signaling pathway, which is crucial for the regulation of immune responses and cell growth . The compound’s ability to act as an inverse agonist for RORγt suggests its potential in modulating immune responses and inflammation .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridine ring.
1,2,4-Triazolo[1,5-a]pyrazine: Contains a pyrazine ring instead of a pyridine ring.
1,2,4-Triazolo[1,5-a]pyridazine: Features a pyridazine ring instead of a pyridine ring.
Uniqueness
5-Methyl-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the methyl and phenyl groups at specific positions enhances its interaction with molecular targets, making it a valuable compound in medicinal chemistry and drug development.
Properties
CAS No. |
4931-29-7 |
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Molecular Formula |
C13H11N3 |
Molecular Weight |
209.25 g/mol |
IUPAC Name |
5-methyl-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C13H11N3/c1-10-6-5-9-12-14-13(15-16(10)12)11-7-3-2-4-8-11/h2-9H,1H3 |
InChI Key |
AGFOMVLYVUVAOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC2=NC(=NN12)C3=CC=CC=C3 |
Origin of Product |
United States |
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